Pyridate
Overview
Description
Mechanism of Action
Target of Action
Pyridate, also known as Pyridat, primarily targets the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, where light energy is converted into chemical energy, leading to the production of oxygen and carbohydrates.
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . By inhibiting this system, this compound disrupts the normal flow of electrons during the light-dependent reactions of photosynthesis. This disruption prevents the plant from converting light energy into chemical energy, thereby inhibiting its growth and eventually leading to the plant’s death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain in photosystem II . This pathway is essential for the light-dependent reactions of photosynthesis. When this compound inhibits this pathway, it disrupts the production of ATP and NADPH, two molecules that are critical for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to produce carbohydrates, which are vital for its growth and survival .
Pharmacokinetics
It is known that this compound is a selective herbicide with contact action, absorbed mainly by the leaves
Result of Action
The primary result of this compound’s action is the inhibition of plant growth, particularly in annual broad-leaved weeds and some grass weeds . By disrupting the photosynthetic process, this compound deprives the plant of the energy it needs to grow. Over time, this energy deprivation leads to the death of the plant .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the potential for particle-bound transport of this compound is considered medium, suggesting that it can be transported away from the target site under certain environmental conditions . .
Biochemical Analysis
Biochemical Properties
Pyridate interacts with various enzymes and proteins in the plant system. It is absorbed mainly by the leaves and acts as a photosynthetic electron transport inhibitor at the photosystem II
Cellular Effects
The cellular effects of this compound are primarily related to its role as a herbicide. It disrupts photosynthesis, a crucial cellular process in plants, by inhibiting electron transport at photosystem II . This inhibition disrupts the plant’s energy production, leading to the death of the weed.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active compound pyridafol . Pyridafol acts as a photosynthesis inhibitor, specifically targeting the photosystem II complex in the thylakoid membrane of the chloroplasts . This inhibition disrupts the electron transport chain, preventing the conversion of light energy into chemical energy, a critical step in the photosynthetic process.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade partially, and its acidic metabolite pyridafol experiences losses during cleanup when PSA sorbent is used
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of herbicides in plants. After absorption, it undergoes hydrolysis to form the active compound pyridafol
Transport and Distribution
This compound is absorbed mainly by the leaves of plants and is then transported and distributed within the plant system
Subcellular Localization
The subcellular localization of this compound and its active metabolite pyridafol is likely to be within the chloroplasts, specifically at the photosystem II complex in the thylakoid membrane, where it exerts its herbicidal action . Detailed studies on the subcellular localization of this compound are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridate involves the reaction of 6-chloro-3-phenylpyridazine with octyl thiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonothioate linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyridate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This compound can be hydrolyzed under alkaline conditions to produce Pyridafol, a hydrolysis product.
Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.
Major Products
The major products formed from these reactions include Pyridafol and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Pyridate belongs to the class of pyridazine herbicides, which includes other compounds such as Pyridaben and Norflurazon . Compared to these similar compounds, this compound is unique in its specific molecular structure and selective action against broad-leaved weeds .
List of Similar Compounds
- Pyridaben
- Norflurazon
- Emorfazone
- Zardaverine
This compound’s unique structure and mode of action make it a valuable tool in both agricultural and scientific research, offering specific advantages over other herbicides in its class .
Properties
IUPAC Name |
(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZCTMAVMHRNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032639 | |
Record name | Pyridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55512-33-9 | |
Record name | Pyridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55512-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055512339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH131LU0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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